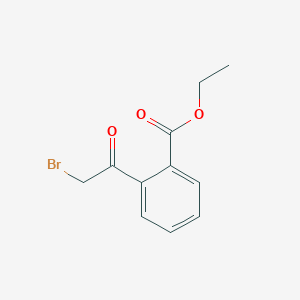

Ethyl 2-(2-bromoacetyl)benzoate

説明

Significance as a Versatile Synthetic Building Block

The utility of Ethyl 2-(2-bromoacetyl)benzoate as a versatile synthetic building block stems from the presence of two reactive sites within its molecular structure. The α-bromoketone moiety is a potent electrophile, making the α-carbon highly susceptible to nucleophilic attack. This reactivity is frequently exploited in the formation of carbon-heteroatom bonds, which is a cornerstone of heterocyclic chemistry.

A primary application of this compound is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmacologically active agents. chembk.com The synthesis can be achieved through the condensation reaction of this compound with ortho-phenylenediamines. In this reaction, the two amine groups of the diamine attack the two electrophilic carbonyl carbons of the bromoacetylbenzoate derivative, leading to a cyclization and the formation of the quinoxaline ring system. A facile and efficient method for synthesizing quinoxalines involves the reaction of o-phenylenediamine (B120857) with 2-bromoacetophenones, a class of compounds to which this compound belongs. researchgate.net This reaction can often proceed under mild, catalyst-free conditions in a solvent like ethanol (B145695). researchgate.net

Furthermore, the α-bromoketone functionality is a classic precursor in other well-known reactions for heterocycle synthesis. For instance, it can react with thioamides or thioureas in what is known as the Hantzsch thiazole (B1198619) synthesis to form thiazole rings, another important heterocyclic motif in drug discovery. The reaction of ethyl bromoacetate, a related α-halo ester, with thiosemicarbazones is a known method for producing 2-iminothiazolidin-4-ones. nih.gov This highlights the general reactivity pattern of the α-haloacetyl group in forming five-membered heterocyclic rings.

The ethyl ester group provides an additional site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-based reactions. This adds another layer of versatility, allowing for its incorporation into larger, more complex molecular architectures.

Retrosynthetic Analysis of Target Molecules Incorporating the this compound Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. When designing the synthesis of complex heterocyclic systems, this compound often emerges as a logical and strategic starting material.

Consider the retrosynthesis of a generic 2-substituted quinoxaline derivative. The key strategic disconnection involves breaking the two C-N bonds that form the pyrazine (B50134) ring of the quinoxaline system. This transformation, known as a C-N disconnection, reveals two precursor fragments: an ortho-phenylenediamine and a 1,2-dicarbonyl compound. This is the standard and most common method for preparing quinoxalines. nih.gov

Retrosynthetic Analysis of a Quinoxaline Derivative

Target Molecule: A substituted quinoxaline.

Disconnection:

C-N Disconnection: The primary disconnection breaks the two carbon-nitrogen bonds of the heterocyclic ring. This reveals that the quinoxaline can be formed from the condensation of an ortho-phenylenediamine and a 1,2-dicarbonyl compound.

Functional Group Interconversion (FGI): The required 1,2-dicarbonyl synthon is not this compound itself, but the compound is its direct synthetic equivalent. The α-bromoketone is readily converted to the necessary dicarbonyl-like reactive species in situ during the reaction with the diamine. The bromine atom serves as an excellent leaving group, facilitating the cyclization.

Therefore, the retrosynthetic pathway identifies this compound as the ideal starting material for the 1,2-dicarbonyl portion of the target quinoxaline. The forward synthesis would involve a simple condensation reaction between the chosen ortho-phenylenediamine and this compound to afford the desired quinoxaline product in an efficient manner. researchgate.net

Compound Data

Below are the chemical properties for this compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 133993-34-7 chembk.com |

| Molecular Formula | C11H11BrO3 chembk.com |

| Molar Mass | 271.11 g/mol chembk.com |

| Density | 1.437 g/cm³ (Predicted) chembk.com |

| Melting Point | 60 °C chembk.com |

| Boiling Point | 346.6 °C (Predicted) chembk.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(2-bromoacetyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-11(14)9-6-4-3-5-8(9)10(13)7-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUDSNUPKXBRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377314 | |

| Record name | ethyl 2-(2-bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133993-34-7 | |

| Record name | ethyl 2-(2-bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 2 Bromoacetyl Benzoate

Direct Bromination Approaches

Direct bromination involves the introduction of a bromine atom at the alpha-position of the ketone group in the starting material. This method is a common and effective way to produce α-haloketones.

The most direct route to Ethyl 2-(2-bromoacetyl)benzoate is the alpha-bromination of the ketone in the precursor, Ethyl 2-acetylbenzoate. nih.gov This reaction specifically targets the methyl group of the acetyl moiety, substituting a hydrogen atom with a bromine atom. The presence of the ester group on the aromatic ring influences the reactivity of the molecule, but the acetyl group's alpha-position is the primary site for this type of halogenation. The reaction is typically carried out by treating Ethyl 2-acetylbenzoate with a suitable brominating agent in an appropriate solvent system. mdma.chyoutube.com

Several brominating agents can be employed for the synthesis of α-bromo ketones. Copper(II) bromide (CuBr₂) is a particularly effective and selective reagent for this transformation. mdma.ch The reaction is often conducted by refluxing the ketone with a stoichiometric amount of CuBr₂ in a solvent mixture, such as chloroform-ethyl acetate. mdma.ch

The key advantages of using CuBr₂ include:

High Selectivity : It selectively brominates the α-position of the ketone without significant side reactions, such as aromatic ring bromination. mdma.ch

Clean Reaction : The by-products are hydrogen bromide, which can be evolved as a gas, and insoluble copper(I) bromide, which is easily removed by filtration. mdma.ch

Mild Conditions : The reaction proceeds under relatively mild reflux conditions. mdma.ch

During the reaction, the black copper(II) bromide is converted to white copper(I) bromide, providing a visual indicator of the reaction's progress. mdma.ch The mechanism involves the enol form of the ketone reacting with the CuBr₂. Two equivalents of CuBr₂ are typically required per mole of ketone for the reaction to go to completion. mdma.chdurham.ac.uk

| Parameter | Condition | Outcome | Source |

| Reagent | Copper(II) Bromide (CuBr₂) | Selective α-bromination of ketones | mdma.ch |

| Stoichiometry | 2 moles CuBr₂ per mole of ketone | Nearly quantitative yields | mdma.ch |

| Solvent | Chloroform-Ethyl Acetate | Efficient reaction medium | mdma.ch |

| Temperature | Reflux | Rapid reaction rate | mdma.ch |

| By-products | HBr (gas), CuBr (solid) | Easy removal from reaction mixture | mdma.ch |

Other brominating agents, such as N-bromosuccinimide (NBS), are also commonly used for α-bromination of ketones and could be applied to this synthesis. chemicalbook.com The choice of reagent often depends on the specific substrate and desired reaction conditions.

Alternative Synthetic Pathways

While direct bromination is common, alternative strategies can be employed, often starting from more readily available or differently functionalized benzoic acid derivatives.

The synthesis of bromoacetyl-substituted benzoates can also be achieved through multi-step reaction sequences starting from different precursors. For instance, a patented method describes the preparation of 4-bromoacetyl-2-methyl benzoic acid methyl ester from 4-bromo-2-methylbenzoic acid. google.com This process involves:

Esterification : The initial benzoic acid derivative is converted to its methyl ester. google.com

Palladium-Catalyzed Reaction : An acetyl group precursor (in this case, a vinyl group) is introduced onto the aromatic ring via a palladium-catalyzed cross-coupling reaction. google.com

Halogenation : The newly introduced group is then converted to the bromoacetyl group using a halogenating agent like N-bromosuccinimide (NBS) in a solvent mixture such as tetrahydrofuran (B95107) and water. google.com

This type of pathway, while longer, demonstrates the versatility of modern synthetic methods in constructing complex molecules from simpler, functionalized building blocks. Although this example yields a different isomer, the chemical principles for introducing a bromoacetyl group onto a benzoate (B1203000) scaffold are highly relevant and adaptable. google.com The synthesis of ethyl benzoate itself from benzoic acid and ethanol (B145695) is a fundamental esterification reaction, often catalyzed by an acid like sulfuric acid. quora.comcibtech.org

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions at the Bromoacetyl Moiety

The carbon atom adjacent to the carbonyl group and bonded to the bromine atom is highly susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This classic SN2 reaction is a cornerstone of the compound's synthetic applications.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Primary Amines)

When Ethyl 2-(2-bromoacetyl)benzoate reacts with primary amines, the primary pathway is N-alkylation. The amine's lone pair of electrons attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion. This reaction is generally faster than the competing amide formation at the ester site. To prevent the product of this reaction from reacting further with the primary amine, specific reaction conditions must be carefully controlled.

Reactions with Oxygen-Containing Nucleophiles (e.g., Phenols)

Phenols, acting as oxygen-containing nucleophiles, can react with this compound. This reaction typically requires basic conditions to deprotonate the phenol (B47542), forming a more potent phenoxide nucleophile. The phenoxide then attacks the bromoacetyl group to form an ether linkage. The efficiency of this reaction can be influenced by the choice of base and solvent.

| Nucleophile | Base | Solvent(s) | General Product |

| Phenol | Potassium Carbonate, Sodium Alkoxide | Acetone, Tetrahydrofuran (B95107) (THF), Acetonitrile, Dichloromethane (DCM) | Aryl ether |

This type of reaction is fundamental in the formation of aryl esters and ethers, which can be stable but may be susceptible to hydrolysis.

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)

The bromoacetyl group exhibits high reactivity towards sulfur-containing nucleophiles like thiols. The reaction proceeds via nucleophilic attack of the thiol on the α-carbon, displacing the bromide and forming a thioether bond. Studies have shown that the bromoacetyl function is highly chemoselective for thiols. For instance, even in the presence of other nucleophilic groups like amino or imidazole (B134444) functions in peptides, the bromoacetyl group reacts preferentially with the thiol group, especially at controlled pH levels around 9.0. nih.gov This selective reactivity is a valuable tool in bioconjugation and materials science. nih.govyu.edu.jo The reaction kinetics can be finely tuned by adjusting the pH of the reaction medium. nih.gov

| Nucleophile | pH Condition | Reactivity Characteristic |

| Thiols (e.g., Cysteine) | ~9.0 | High chemoselectivity for thiol group over other nucleophiles like amines. nih.gov |

| Thiols | ~6.5 | Slower reaction rate compared to reactions at higher pH. nih.gov |

Intramolecular Cyclization and Annulation Reactions

The dual functionality of this compound makes it an excellent precursor for the synthesis of complex heterocyclic systems through intramolecular reactions.

Heteroannulation for Thiazolo-Fused Heterocycles

A significant application of α-haloketones like this compound is in the Hantzsch thiazole (B1198619) synthesis. nih.govyoutube.com This reaction involves the condensation of an α-haloketone with a thioamide-containing compound (such as thiourea (B124793) or a primary thioamide) to form a thiazole ring. organic-chemistry.orgyoutube.com This powerful method allows for the construction of various thiazole derivatives, which are important scaffolds in medicinal chemistry. nih.govnih.gov

S-Alkylation-Intramolecular Condensations

The mechanism of the Hantzsch thiazole synthesis, when applied to substrates like this compound, proceeds through a sequence of S-alkylation followed by intramolecular condensation.

The first step is the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the bromoacetyl group, displacing the bromide ion. youtube.comyoutube.com This S-alkylation step forms a key intermediate. Following this, an intramolecular cyclization occurs where the nitrogen atom of the intermediate attacks the carbonyl carbon of the original ketone. The subsequent dehydration (loss of a water molecule) leads to the formation of the aromatic thiazole ring. youtube.com

In reactions involving secondary β-ketothioamides and ethyl bromoacetate, analogous transformations have been observed to yield N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones. researchgate.netresearchgate.net The process begins with the alkylation of the sulfur atom, which is then followed by a cyclization step. researchgate.netresearchgate.net This methodology provides a direct route to complex, fused heterocyclic systems.

| Reactants | Reaction Type | Key Steps | Product Class |

| α-Haloketone (e.g., this compound) + Thioamide/Thiourea | Hantzsch Thiazole Synthesis | 1. S-Alkylation 2. Intramolecular Condensation 3. Dehydration | Thiazoles / Thiazolo-fused heterocycles |

| β-Ketothioamide + Ethyl Bromoacetate | Cyclization | 1. S-Alkylation 2. Intramolecular Cyclization | N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones |

Organometallic Reactions Involving the Bromoacetyl Group

The carbon-bromine bond in the bromoacetyl group of this compound is susceptible to the formation of organometallic reagents, which can then participate in various coupling and addition reactions.

The bromoacetyl functionality of this compound is a suitable electrophile for Barbier-type reactions. nih.govrsc.orgmdpi.com This reaction involves the in situ generation of an organometallic reagent in the presence of a carbonyl compound. Metals such as zinc, indium, or samarium(II) iodide are commonly used to mediate this transformation. nih.govrsc.orgmdpi.comlibretexts.org

In a typical intramolecular Barbier-type reaction involving a derivative of this compound, the bromoacetyl group would react with a metal to form an organometallic intermediate. This intermediate could then attack an intramolecularly positioned carbonyl group, leading to a cyclized product. For instance, if the ester group were converted to an aldehyde, a zinc- or samarium(II) iodide-mediated intramolecular Barbier reaction could be employed to form a cyclic alcohol. nih.govmdpi.comlibretexts.org The key advantage of the Barbier reaction is that the organometallic species is generated in the presence of the electrophile, which can be beneficial when the organometallic reagent is unstable. mdpi.com

| Metal | Substrate | Product | Key Features |

| Zinc | Alkyl Halide + Carbonyl | Alcohol | Inexpensive, can often be run in aqueous media. nih.govmdpi.com |

| Samarium(II) Iodide | Alkyl Halide + Carbonyl | Alcohol | High chemoselectivity, homogeneous reaction conditions. nih.govlibretexts.org |

This table summarizes key features of common metals used in Barbier-type reactions.

Oxidation Reactions of Derivatives

Derivatives of this compound can undergo oxidation reactions, which can be a key step in cascade syntheses to build molecular complexity.

As mentioned in the context of isoquinoline-1,3,4(2H)-trione synthesis (Section 3.2.2), a significant transformation involving a derivative of this compound is in situ air oxidation. nih.govnih.gov In the cascade reaction of mthis compound with primary amines, the initially formed 2,3-dihydroisoquinolin-4(1H)-one intermediate is readily oxidized by atmospheric oxygen to the corresponding dione. nih.gov This oxidation step is crucial for the formation of the final trione (B1666649) product and occurs without the need for any external oxidizing agents or metal catalysts, making the process highly efficient and environmentally friendly. nih.gov The ability of the intermediate to be oxidized by air is likely due to the presence of an enolizable proton and the subsequent formation of a stable aromatic system upon oxidation. nih.gov

Chemo- and Regioselectivity in Reactions of this compound

This compound is a multifunctional compound featuring three distinct electrophilic centers: the carbonyl carbon of the ester, the carbonyl carbon of the ketone, and, most notably, the α-carbon bearing the bromine atom. This structural arrangement imparts significant and predictable selectivity in its chemical transformations, particularly with nucleophilic reagents. The principles of chemoselectivity (which functional group reacts) and regioselectivity (at which position a reaction occurs) are paramount in dictating the outcome of its reactions, making it a valuable precursor in the synthesis of complex molecules, especially heterocyclic systems.

The high reactivity of the α-carbon in the bromoacetyl group, due to the carbon-bromine bond being activated by the adjacent carbonyl, is the dominant factor in its reaction profile. This site is highly susceptible to nucleophilic substitution (SN2) reactions.

Chemoselectivity

In reactions involving nucleophiles, this compound demonstrates high chemoselectivity. The primary site of nucleophilic attack is almost exclusively the electrophilic α-carbon, displacing the bromide ion. This preference is due to the α-haloketone moiety being a significantly more potent electrophile than the ester carbonyl group. mdpi.com Simple nucleophiles will preferentially form a new bond at this position, leaving the ester and ketone carbonyls intact, provided the reaction conditions are controlled.

The general order of reactivity for a nucleophile with this compound is:

SN2 attack at the α-carbon: This is the fastest and most common reaction.

Nucleophilic addition to the ketone carbonyl: This is possible but generally slower than the SN2 reaction.

Nucleophilic acyl substitution at the ester carbonyl: This typically requires more forcing conditions (e.g., saponification with a strong base and heat).

This inherent chemoselectivity allows for the stepwise construction of molecular architectures.

Table 1: Chemoselectivity of Nucleophilic Attack on this compound

| Nucleophile | Reagent Type | Expected Primary Reaction Site | Resulting Product Type |

|---|---|---|---|

| Amine (e.g., Aniline) | Nitrogen Nucleophile | α-carbon of the bromoacetyl group | α-Aminoketone |

| Thiol (e.g., Thiophenol) | Sulfur Nucleophile | α-carbon of the bromoacetyl group | α-Thioketone |

| Hydroxide (B78521) | Oxygen Nucleophile | α-carbon of the bromoacetyl group | α-Hydroxyketone |

Regioselectivity in Heterocycle Synthesis

The true synthetic utility of this compound is revealed in its reactions with binucleophiles, which are molecules containing two nucleophilic centers. These reactions often proceed via a tandem sequence of a nucleophilic substitution followed by an intramolecular cyclization, leading to the formation of various heterocyclic structures. nih.gov The regioselectivity of the final product is determined by the nature of the binucleophile and the reaction pathway. The initial and most favorable step is the S- or N-alkylation at the α-carbon, followed by cyclization involving the ketone carbonyl.

Reaction with Thiourea:

A classic example demonstrating regioselectivity is the Hantzsch thiazole synthesis. The reaction of this compound with thiourea proceeds with high regioselectivity.

Initial Attack: The sulfur atom of thiourea, being a soft and highly potent nucleophile, attacks the soft electrophilic α-carbon, displacing bromide to form an S-alkylated isothiouronium salt intermediate.

Cyclization: The subsequent step involves an intramolecular cyclization where a nitrogen atom of the intermediate attacks the electrophilic ketone carbonyl.

Dehydration: The resulting tetrahedral intermediate then dehydrates to yield the final product, an aminothiazole ring system.

The regiochemistry is unambiguous: the sulfur atom bonds to the methylene (B1212753) carbon, and a nitrogen atom bonds to the carbonyl carbon.

Reaction with o-Phenylenediamine (B120857):

The reaction with a 1,2-dinucleophile like o-phenylenediamine also exhibits clear regioselectivity.

Initial Attack: One of the amino groups performs a nucleophilic attack on the α-carbon to form a C-N bond, yielding an N-alkylated intermediate.

Cyclization: The second amino group then attacks the ketone carbonyl. This is followed by a cyclocondensation reaction.

Final Product: After dehydration and potential oxidation depending on the reaction conditions, a quinoxaline (B1680401) derivative is formed. The regioselectivity ensures the formation of a six-membered diazine ring fused to the benzene (B151609) ring of the starting diamine.

Table 2: Regioselectivity in Heterocyclic Synthesis from this compound

| Binucleophilic Reagent | Initial Nucleophilic Attack Site | Intramolecular Cyclization Site | Final Heterocyclic Product (Core Structure) |

|---|---|---|---|

| Thiourea | Sulfur attacks α-carbon | Nitrogen attacks ketone carbonyl | 2-Aminothiazole |

| o-Phenylenediamine | Nitrogen attacks α-carbon | Second nitrogen attacks ketone carbonyl | Quinoxaline |

These examples underscore how the inherent electronic properties of this compound direct the outcomes of its reactions, allowing for the controlled and selective synthesis of complex chemical scaffolds.

Applications in the Synthesis of Complex Organic Molecules

Precursor in Heterocyclic Compound Synthesis

The presence of the α-bromo ketone moiety allows for facile reactions with various nucleophiles, leading to the formation of five- and six-membered rings. This reactivity is particularly useful in the synthesis of fused thiazole (B1198619) derivatives.

The synthesis of thiazolo[4,5-b]pyridine-2-one derivatives has been explored for their potential biological activities. derpharmachemica.com While the direct synthesis from Ethyl 2-(2-bromoacetyl)benzoate is not explicitly detailed in the provided information, the formation of the thiazole ring fused to a pyridine (B92270) core often involves the reaction of an α-haloketone with a thioamide or thiourea (B124793) derivative. The general structure of thiazolo[5,4-b]pyridine (B1319707) has been a target for the development of potent and selective EGFR-TK inhibitors. nih.gov

The synthesis of various thiazolo-fused quinazolinones and quinazolines has been reported, demonstrating the versatility of building such heterocyclic systems. nih.govmdpi.com These syntheses often involve multi-step sequences where the thiazole ring is constructed onto a pre-formed quinoline (B57606) or quinazoline (B50416) core, or vice versa.

The synthesis of dibenzo[b,f]azepine derivatives has been a subject of interest in medicinal chemistry. nih.govlew.ro The construction of the seven-membered azepine ring fused with a thiazole and a benzene (B151609) ring would likely involve a multi-step synthetic route. The synthesis of related structures like 9,10-dihydro-4H-benzo nih.govnih.govcyclohepta[1,2-b]thiophene-4-one, a key pharmaceutical intermediate, has been described. researchgate.net

A series of isoquinoline-1,3,4-trione derivatives have been synthesized and identified as potent inhibitors of caspase-3. nih.gov The synthesis of these compounds can be achieved through various methods, including a controlled radical cyclization cascade of o-alkynylated benzamides. fao.org While a direct route from this compound is not specified, the functional groups present in the starting material could potentially be manipulated to form the isoquinoline-1,3,4-trione scaffold.

Intermediate for Benzoic Acid Derivatives with Advanced Functionality

The ester and bromoacetyl groups of this compound provide handles for further chemical modifications, enabling its use as an intermediate in the synthesis of complex benzoic acid derivatives. For example, the synthesis of ethyl 4-((4-methoxybenzyl)thio)-3-nitrobenzoate demonstrates the modification of a benzoic acid derivative. mdpi.com This highlights the potential for this compound to be converted into a variety of substituted benzoic acid derivatives through nucleophilic substitution at the bromine-bearing carbon and transformations of the ester group.

Preparation of 2-(2-Phenoxyacetyl)benzoic Acids

The synthesis of 2-(2-phenoxyacetyl)benzoic acids from this compound is a theoretically straightforward, multi-step process that leverages the reactivity of the α-bromo ketone functionality. This transformation can be dissected into two principal reactions: a nucleophilic substitution to form an ether linkage, followed by the hydrolysis of the ester group.

Step 1: Williamson Ether Synthesis

The initial step involves the reaction of this compound with a substituted or unsubstituted phenol (B47542). This reaction is a classic example of the Williamson ether synthesis. The phenol is typically deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming a new carbon-oxygen bond.

The general scheme for this reaction is as follows:

Reaction of the phenoxide with the bromoacetyl group to yield an intermediate, ethyl 2-(2-phenoxyacetyl)benzoate.

Step 2: Ester Hydrolysis

The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction mixture is typically heated to drive the reaction to completion. A subsequent acidification step with a strong mineral acid, such as hydrochloric acid (HCl), is required to protonate the carboxylate salt and precipitate the final 2-(2-phenoxyacetyl)benzoic acid product.

While this synthetic route is highly plausible based on fundamental organic chemistry principles, specific research detailing the yields and optimal conditions for this exact transformation starting from this compound is not extensively documented in readily available literature.

Utilization in the Construction of Fused-Ring Systems

The α-bromoacetyl group within this compound is a key functional handle for the construction of fused heterocyclic rings, which are core structures in many pharmaceutically active compounds. One of the most significant applications is in the synthesis of the 1,4-benzodiazepine (B1214927) skeleton. Benzodiazepines are a class of seven-membered heterocyclic compounds of considerable therapeutic importance. nih.gov

The general strategy involves the reaction of the α-haloketone with a suitable binucleophilic reagent. For instance, condensation with an o-phenylenediamine (B120857) could, in principle, lead to the formation of a benzodiazepine (B76468) derivative. However, a more direct and well-documented parallel is the synthesis of 1,4-benzodiazepin-2-ones from related α-bromoacetyl precursors.

A process analogous to the famed Hantzsch pyridine synthesis or Gabriel synthesis can be envisioned, where the bromoacetyl moiety reacts to form a part of the new heterocyclic ring. A relevant, documented synthesis involves the cyclization of 2-(2-bromoacetamido)-5-chlorobenzophenone to form 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one. google.com In this reaction, hexamethylenetetramine serves as an ammonia (B1221849) source, which condenses with the ketone and subsequently displaces the bromide intramolecularly to form the diazepinone ring. google.com

This established transformation highlights the utility of the bromoacetyl group in forming fused nitrogen-containing heterocycles. The reaction conditions for this closely related synthesis provide a template for how this compound could be utilized.

Table 1: Reaction Conditions for a Related Benzodiazepine Synthesis The following table details the specific conditions used in the synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one from 2-(2-bromoacetamido)-5-chlorobenzophenone, illustrating a practical application of the bromoacetyl group in forming fused rings. google.com

| Parameter | Condition |

| Starting Material | 2-(2-bromoacetamido)-5-chlorobenzophenone |

| Reagents | Hexamethylenetetramine, Ammonium Bromide |

| Solvent | 85% (v/v) aqueous isopropyl alcohol |

| Temperature | Reflux |

| Reaction Time | 2 hours |

| Product | 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one |

This example underscores the potential of this compound as a precursor in the synthesis of complex, fused-ring systems of significant interest in medicinal chemistry.

Mechanistic and Theoretical Investigations of Ethyl 2 2 Bromoacetyl Benzoate Reactivity

Elucidation of Reaction Mechanisms

The reactivity of Ethyl 2-(2-bromoacetyl)benzoate is governed by the interplay of its distinct functional groups. The elucidation of its reaction mechanisms involves studying how these groups influence the molecule's interaction with various reagents and reaction conditions.

This compound possesses two primary sites of reactivity: the α-bromoacetyl group and the ethyl ester group. The bromine atom, being an excellent leaving group, makes the adjacent carbon highly susceptible to nucleophilic attack. This α-bromo ketone moiety is a potent electrophile and alkylating agent, readily participating in substitution reactions with a wide range of nucleophiles.

The ethyl ester group can undergo several characteristic reactions, including hydrolysis, transesterification, and reduction. libretexts.org Basic hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt. libretexts.org Under acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. libretexts.org

The relative positioning of these two groups on the aromatic ring can also lead to unique intramolecular reactions, where one group influences the reactivity of the other, often resulting in the formation of heterocyclic structures.

| Functional Group | Type of Reaction | Description | Potential Products |

|---|---|---|---|

| α-Bromo Ketone | Nucleophilic Substitution (SN2) | The carbon attached to the bromine is highly electrophilic. Nucleophiles readily displace the bromide ion. | Ketones with a new substituent in the α-position. |

| Ethyl Ester | Hydrolysis (Saponification) | Reaction with a base (e.g., NaOH) and water cleaves the ester to form a carboxylate salt and ethanol (B145695). libretexts.org | 2-(2-bromoacetyl)benzoic acid (after acidification). |

| Ethyl Ester | Transesterification | Reaction with another alcohol in the presence of an acid or base catalyst replaces the ethyl group with a new alkyl group from the alcohol. libretexts.org | Different alkyl esters of 2-(2-bromoacetyl)benzoic acid. |

| Ethyl Ester | Reduction | Reaction with a strong reducing agent like LiAlH4 reduces the ester to a primary alcohol. libretexts.org | (2-(1-hydroxy-2-bromoethyl)phenyl)methanol. |

| Combined Reactivity | Intramolecular Cyclization | A reaction initiated at one site can be followed by a ring-forming reaction involving the other functional group. | Heterocyclic compounds (e.g., derivatives of isochromanone). |

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous step. wikipedia.org These reactions are highly efficient as they allow the formation of multiple chemical bonds in a single operation without isolating intermediates or changing reaction conditions. wikipedia.orgub.edu

This compound is an ideal substrate for cascade reactions due to its dual functionality. For instance, a reaction sequence could be initiated by the nucleophilic substitution of the bromide by a species that can then interact with the ester group. An example is the reaction with a binucleophile like a hydrazine (B178648) or an amine, which can lead to complex heterocyclic systems. Research on related 2'-bromoacetophenones has shown their utility in iodine-mediated one-pot cascade reactions to form fused tetracyclic compounds. rsc.org A plausible cascade pathway for this compound could involve an initial intermolecular reaction with a nucleophile at the α-bromoacetyl site, followed by an intramolecular cyclization/condensation involving the ortho-ester group to rapidly build molecular complexity.

Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms and predicting molecular properties, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations can predict sites of reactivity by mapping the electron density and calculating molecular orbital energies.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is typically localized on the most electrophilic part of the molecule, which for this compound would be the σ* orbital of the C-Br bond and the π* orbital of the ketone, indicating the most likely site for nucleophilic attack.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Transition State Analysis: DFT can be used to calculate the energy profiles of reaction pathways, including the structures and energies of transition states and intermediates. This allows for the theoretical validation of proposed mechanisms, such as intramolecular cyclization versus intermolecular reactions.

While specific DFT studies on this compound are not widely published, data from related molecules can provide a model for its expected computational profile. mdpi.comresearchgate.net

| Parameter | Definition | Predicted Implication for Reactivity |

|---|---|---|

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | A low ELUMO value indicates a high susceptibility to nucleophilic attack, likely at the α-carbon of the ketone. |

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | A high EHOMO value suggests a greater ability to donate electrons, though this molecule is primarily an electrophile. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap generally implies higher reactivity. |

| Mulliken Atomic Charges | Calculated partial charge on each atom. | A large positive charge on the α-carbon and the ester's carbonyl carbon would confirm them as primary electrophilic sites. |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide crucial insights into its conformational landscape. The molecule has several rotatable single bonds: C(ring)-C(carbonyl), C-C(Br), O-C(ethyl), and C-O(ethyl).

Structural Elucidation and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy of ethyl 2-(2-bromoacetyl)benzoate, conducted in deuterated chloroform (CDCl₃) at 400 MHz, reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons appear in the downfield region, a characteristic feature of protons attached to a benzene (B151609) ring. Specifically, a doublet at δ 8.01 ppm (J = 7.6 Hz) is assigned to one of the aromatic protons. Further multiplets are observed between δ 7.64-7.60 ppm and δ 7.57-7.52 ppm, with a doublet at δ 7.39 ppm (J = 7.4 Hz), collectively accounting for the four protons of the disubstituted benzene ring. rsc.org

The protons of the ethyl ester group exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen atom appear as a multiplet in the range of δ 4.41-4.33 ppm. rsc.org The terminal methyl protons (-CH₃) of the ethyl group are expected to produce a triplet, typically found further upfield. The methylene protons of the bromoacetyl group (-COCH₂Br) are also anticipated to show a distinct singlet in the spectrum.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.01 | d | 7.6 | Aromatic H |

| 7.64 - 7.60 | m | - | Aromatic H |

| 7.57 - 7.52 | m | - | Aromatic H |

| 7.39 | d | 7.4 | Aromatic H |

| 4.41 - 4.33 | m | - | -OCH₂CH₃ |

d = doublet, m = multiplet

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

The Fourier-Transform Infrared (FT-IR) spectrum of this compound, recorded on a KBr disc, displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band at 1709 cm⁻¹ is indicative of the C=O stretching vibration of the ketone in the bromoacetyl moiety. rsc.org The C=O stretching of the ester functional group is also expected in this region. The spectrum further shows significant bands at 1304 cm⁻¹ and 1287 cm⁻¹, which can be attributed to C-O stretching vibrations and other fingerprint region absorptions. rsc.org

Table 2: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1709 | C=O (Ketone) Stretch |

| 1304 | C-O Stretch / Fingerprint Region |

| 1287 | C-O Stretch / Fingerprint Region |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 270.9971. rsc.org The experimentally found value is 270.9976, which is in excellent agreement with the calculated mass, confirming the molecular formula as C₁₁H₁₁BrO₃. rsc.org

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 270.9971 | 270.9976 |

Electronic Absorption Spectroscopy (e.g., UV-Vis) for Conjugation and Electronic Properties

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a critical technique for investigating the electronic transitions within a molecule. This analysis provides insights into the extent of conjugation and the energies of the molecular orbitals. For this compound, the presence of the benzene ring, the ester group, and the α-bromoketone moiety would give rise to characteristic absorption bands.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Transition | Probable Wavelength Range (nm) | Description |

| π → π | 200-280 | Associated with the aromatic benzene ring. |

| n → π | > 280 | Associated with the carbonyl groups of the ester and ketone. |

Note: This table is based on theoretical expectations for the constituent functional groups and does not represent published experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

To date, a crystal structure for this compound has not been reported in the crystallographic databases. If a suitable single crystal were to be grown, X-ray diffraction analysis would reveal key structural parameters. This would include the planarity of the benzene ring, the conformation of the ethyl ester and bromoacetyl side chains relative to the ring, and any significant intermolecular forces such as halogen bonding or C-H···O interactions that dictate the crystal packing.

Table 2: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

| Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The fundamental repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Bond Lengths (e.g., C=O, C-Br, C-C) | Precise distances between bonded atoms. |

| Bond Angles (e.g., O=C-C, C-C-Br) | Angles between adjacent bonds. |

| Torsion Angles | The dihedral angles defining the conformation of the molecule. |

| Intermolecular Interactions | Non-covalent forces influencing the packing of molecules. |

Note: This table outlines the type of data that would be obtained from a successful X-ray crystallographic study, which is currently unavailable for this compound.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-(2-bromoacetyl)benzoate, and how can side reactions be minimized?

The synthesis typically involves bromination of ethyl 2-acetylbenzoate using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions. Key considerations include:

- Reagent Selection : NBS in carbon tetrachloride or dimethyl sulfoxide (DMSO) at 0–25°C reduces over-bromination risks compared to elemental bromine .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution at the acetyl group while minimizing ester hydrolysis. Low temperatures (0–10°C) improve selectivity .

- Monitoring : Thin-layer chromatography (TLC) or in situ NMR can track reaction progress. Post-reaction quenching with sodium thiosulfate removes excess bromine .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- NMR :

- ¹H NMR : The bromoacetyl group (C=O adjacent to Br) deshields neighboring protons, causing distinct splitting. For example, the acetyl methylene protons appear as a singlet near δ 4.3–4.5 ppm, while aromatic protons split into complex patterns due to coupling .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~190–200 ppm, and the brominated carbon appears at ~40–50 ppm .

- IR : Strong C=O stretches (ester: ~1720 cm⁻¹; ketone: ~1680 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Br or COOEt groups) validate the structure .

Advanced: How can crystallographic data discrepancies in this compound structures be resolved?

Discrepancies often arise from disordered bromine atoms or anisotropic thermal motion. Methodological steps include:

- Refinement Software : Use SHELXL for small-molecule refinement, leveraging constraints (e.g., DFIX for bond lengths) and disorder modeling .

- Validation Tools : Check R-factors, residual electron density maps, and Hirshfeld surface analysis in WinGX to identify modeling errors .

- Complementary Data : Cross-validate with powder XRD or spectroscopic data to confirm lattice parameters .

Advanced: How does the bromoacetyl group influence the compound’s reactivity compared to other electrophilic moieties?

The bromoacetyl group is highly electrophilic due to the electron-withdrawing effects of Br and the ketone. Key reactivity differences include:

- Nucleophilic Substitution : Br is more labile than chloro or iodo analogs, enabling faster SN2 reactions with amines or thiols. For example, reaction with piperidine yields ethyl 2-(2-piperidinoacetyl)benzoate .

- Reduction : Selective reduction of the ketone (e.g., using NaBH4) without ester cleavage is challenging; LiAlH(t-Bu)₃ may improve selectivity .

- Cross-Coupling : Pd-catalyzed coupling (e.g., Suzuki) requires protecting the ketone to avoid side reactions at the acetyl group .

Advanced: How can computational methods aid in predicting reaction pathways for this compound?

- DFT Calculations : Model transition states for bromination or substitution reactions using Gaussian or ORCA. For example, assess the activation energy for Br vs. Cl substitution .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) using GROMACS .

- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) by optimizing the bromoacetyl group’s orientation in AutoDock Vina .

Advanced: How to analyze conflicting biological activity data for derivatives of this compound?

Contradictions may arise from assay conditions or impurity interference. Mitigation strategies:

- Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations to confirm activity trends .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may skew results .

- Control Experiments : Compare with structurally similar compounds (e.g., ethyl 2-acetylbenzoate) to isolate the bromoacetyl group’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。